molecular formula C16H20N4OS B2551401 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034589-07-4

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2551401
CAS No.: 2034589-07-4
M. Wt: 316.42
InChI Key: AACWDQDHDFBFKS-UHFFFAOYSA-N
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Description

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative characterized by a pyridin-4-yl-substituted piperidine scaffold linked to a thiophen-2-yl group via a methylene bridge. The thiophene group, a bioisostere for phenyl rings, may enhance metabolic stability and modulate electronic properties.

Properties

IUPAC Name

1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c21-16(19-15-2-1-11-22-15)18-12-13-5-9-20(10-6-13)14-3-7-17-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACWDQDHDFBFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable halide and piperidine.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Incorporation of the Thiophene Group: The thiophene ring is added through a similar coupling reaction, ensuring the correct positioning of the thiophene moiety.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.

Scientific Research Applications

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes, derived from the evidence:

Compound Name / ID Structural Features Biological Activity / Notes Key Differences vs. Target Compound Reference
M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) Pyridin-4-yl, morpholino, trifluoromethylphenyl, ethyl-dimethylamino linker FAK activator; water-soluble (HCl salt); promotes intestinal epithelial cell protection Contains morpholino and trifluoromethyl groups; lacks thiophene; enhanced solubility via HCl salt
Compound 4 (3-([1,1'-biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea) Bromopyridin-2-yl, biphenyl, piperidin-4-yl, methylurea Intermediate; structural analog for glucokinase activators Bromine substituent increases molecular weight; biphenyl adds lipophilicity vs. thiophene
Compound 31 (1-phenyl-3-(piperidin-4-yl)urea) Phenyl, piperidin-4-yl Synthesized via reductive amination; used in further derivatization Simpler structure; phenyl lacks sulfur-mediated electronic effects of thiophene
7n (1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea) Chloro-CF3-phenyl, pyridin-2-yl methylthio Not explicitly stated (likely kinase inhibitor) Strong electron-withdrawing groups (Cl, CF3); pyridin-2-yl vs. pyridin-4-yl in target
17 (1-(2-Oxaadamant-1-yl)-3-(1-(4-chloro-6-methyl-1,3,5-triazin-2-yl)piperidin-4-yl)urea) Oxaadamantyl, triazinyl, piperidin-4-yl Intermediate for kinase inhibitors; triazine enhances binding to ATP pockets Bulky oxaadamantyl group; triazine replaces thiophene, altering electronic properties

Key Findings from Comparative Analysis:

Bioisosteric Substitutions: The target compound’s thiophen-2-yl group provides electronic and steric properties distinct from phenyl (Compound 31) or triazine (Compound 17). Pyridin-4-yl in the target contrasts with pyridin-2-yl (7n) or bromopyridin-2-yl (Compound 4), which could influence binding orientation in enzymatic pockets due to positional isomerism .

Solubility and Pharmacokinetics: M64’s morpholino and trifluoromethyl groups enhance solubility and bioavailability via polar interactions and salt formation (M64HCl), whereas the target compound’s thiophene and pyridine may rely on intrinsic solubility from aromatic nitrogen .

Therapeutic Potential: While M64 demonstrates FAK activation, the target compound’s thiophene-urea scaffold may favor different targets, such as kinases or GPCRs where sulfur-containing ligands are prevalent . Compound 4’s bromine and biphenyl groups highlight trade-offs between lipophilicity and bioavailability, suggesting the target’s thiophene could offer a balanced logP for CNS or peripheral targeting .

Biological Activity

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

C15H18N4OSC_{15}H_{18}N_4OS

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The urea moiety is known for its ability to form hydrogen bonds, which can facilitate binding to target proteins. The presence of the pyridine and piperidine rings may enhance the compound's lipophilicity, allowing better membrane penetration and receptor interaction.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with piperidine and thiophene moieties have been studied for their cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inducing apoptosis in tumor cells .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzyme activity .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic effects. For example, urease inhibitors derived from similar structures have shown significant activity in preclinical studies .

Anticancer Studies

A study investigated the effects of piperidine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells .

Antimicrobial Screening

In a series of tests, derivatives similar to 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea were evaluated for their antibacterial properties. Compounds displayed varying degrees of activity against Salmonella typhi, with some showing strong inhibition at low concentrations (IC50 values around 2 µM) compared to traditional antibiotics .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructureBiological Activity
1-(3-Methoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ureaStructureAnticancer, Antimicrobial
5-{1-[4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-thioStructureStrong AChE inhibition
1-(3-Hydroxyphenyl)-3-(thiourea)StructureModerate Antibacterial

Research Findings

Recent studies have focused on synthesizing derivatives of the urea compound and evaluating their biological activities. Key findings include:

  • Cytotoxicity : Several synthesized derivatives showed enhanced cytotoxicity against specific cancer cell lines compared to existing treatments.
  • Enzyme Inhibition : Compounds demonstrated significant inhibition of acetylcholinesterase (AChE), indicating potential for neurological applications.
  • In Vivo Studies : Preliminary animal studies suggest promising results in reducing tumor size and bacterial load, warranting further investigation into clinical applications.

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